molecular formula C19H25N5 B1680444 S3QEL-2

S3QEL-2

Cat. No.: B1680444
M. Wt: 323.4 g/mol
InChI Key: MGIAJZSCNPODRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S3QEL 2 is a chemical compound known for its ability to selectively inhibit the production of superoxide from the outer Q-binding site of mitochondrial complex III (site IIIQo). This compound does not affect oxidative phosphorylation or normal electron flux, making it a valuable tool in studying mitochondrial function and oxidative stress .

Mechanism of Action

Target of Action

S3QEL-2, also known as “1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is a suppressor of superoxide production from mitochondrial complex III . It potently and selectively suppresses site IIIQo superoxide production . Site IIIQo is the primary source of mitochondrial reactive oxygen species (ROS) and has been implicated in a broad range of ROS-mediated signaling and pathology .

Mode of Action

This compound acts by selectively inhibiting superoxide production at the IIIQo site of mitochondrial complex III . , ensuring that the energy metabolism of the cell remains unaffected.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain, specifically at the IIIQo site of complex III . By suppressing superoxide production at this site, this compound modulates the production of ROS, which are both cellular signals and damaging oxidants . The suppression of ROS production can influence various cellular signaling pathways, including those related to hypoxic and oxidative stress .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , suggesting that it can be absorbed and distributed within the body’s cells

Result of Action

This compound has been shown to inhibit HIF-1α accumulation , a transcription factor that plays a critical role in cellular responses to hypoxia. Additionally, this compound protects against ROS-induced, JNK-mediated cell stress in pancreatic β-cells and strongly mitigates the oxidative stress-induced apoptosis that limits the yield of functional β-cells from intact islets .

Action Environment

The effectiveness of this compound can be influenced by the metabolic context of the cell . For instance, the contribution of site IIIQo to overall ROS production can vary, and each S3QEL suppressed more strongly when the predicted contribution from site IIIQo was higher . This suggests that the cellular environment and metabolic state can influence the action and efficacy of this compound.

Preparation Methods

The synthesis of S3QEL 2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

S3QEL 2 primarily undergoes reactions related to its role as an inhibitor of superoxide production. It does not participate in typical oxidation, reduction, or substitution reactions commonly seen with other compounds. The major product formed from its reactions is the inhibition of superoxide production at site IIIQo, which is crucial for studying mitochondrial function and oxidative stress .

Scientific Research Applications

S3QEL 2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

S3QEL 2 is unique in its selective inhibition of superoxide production at site IIIQo without affecting oxidative phosphorylation. Similar compounds include:

S3QEL 2 stands out due to its specificity and minimal impact on normal mitochondrial function, making it a valuable tool for research.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-5-9-23(10-6-2)18-17-12-22-24(19(17)21-13-20-18)16-8-7-14(3)15(4)11-16/h7-8,11-13H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIAJZSCNPODRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.